molecular formula C5H10ClNO2 B2506596 (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride CAS No. 2247087-94-9

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride

Cat. No.: B2506596
CAS No.: 2247087-94-9
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ASMLCRKRSA-N
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Description

(1S,4S,7R)-2-oxa-5-azabicyclo[221]heptan-7-ol hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptane: A similar compound lacking the hydroxyl group.

    (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-one: A ketone analog of the compound.

Uniqueness

(1S,4S,7R)-2-oxa-5-azabicyclo[221]heptan-7-ol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure

Properties

IUPAC Name

(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ASMLCRKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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